3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been known to interact with various receptors such as alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have shown to exhibit affinity towards their targets, resulting in changes in cellular functions . For instance, alpha1-adrenergic receptor antagonists block the receptors, preventing the contraction of smooth muscles .
Biochemical Pathways
It can be inferred from similar compounds that they may influence pathways involving the alpha1-adrenergic receptors . These receptors are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among similar structures . These studies help in understanding the bioavailability of the compound .
Properties
IUPAC Name |
3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15-5-6-16(2)18(14-15)24-9-11-25(12-10-24)19(27)4-3-8-26-21(28)20-17(7-13-30-20)23-22(26)29/h5-7,13-14H,3-4,8-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWVBWCESBSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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